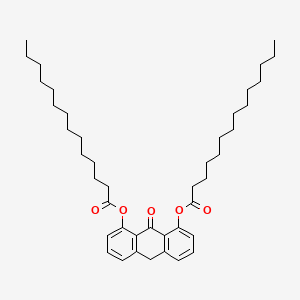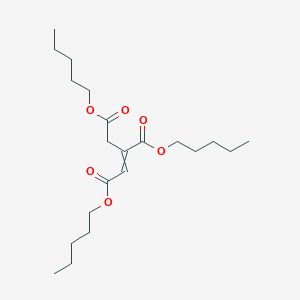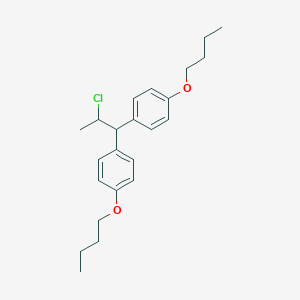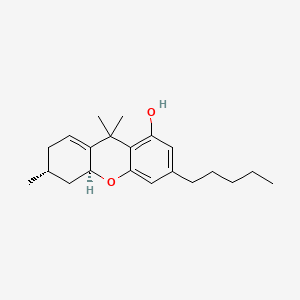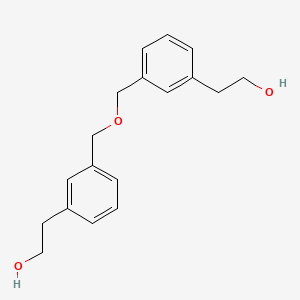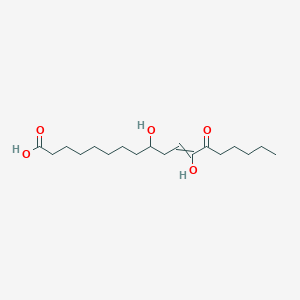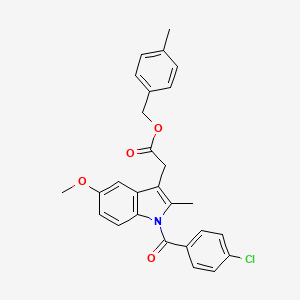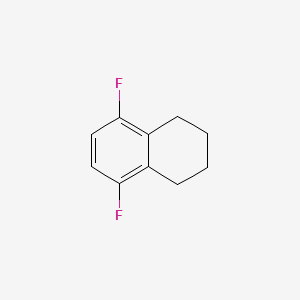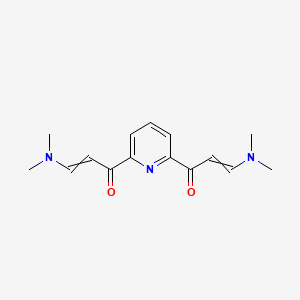
1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene is an organofluorine compound characterized by the presence of a tert-butylsulfanyl group attached to a pentafluorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with tert-butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pentafluorobenzene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced sulfur-containing derivatives.
Applications De Recherche Scientifique
1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The tert-butylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that interact with biological molecules. The pentafluorobenzene ring can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
tert-Butylsulfanylphthalonitriles: These compounds share the tert-butylsulfanyl group but differ in the aromatic core.
tert-Butylsulfinamide: Contains a similar tert-butylsulfanyl group but with different functional groups attached.
Uniqueness: 1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene is unique due to the combination of the highly electronegative pentafluorobenzene ring and the bulky tert-butylsulfanyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
65015-58-9 |
|---|---|
Formule moléculaire |
C10H9F5S |
Poids moléculaire |
256.24 g/mol |
Nom IUPAC |
1-tert-butylsulfanyl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C10H9F5S/c1-10(2,3)16-9-7(14)5(12)4(11)6(13)8(9)15/h1-3H3 |
Clé InChI |
LKFPEBJAWFQOAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



